molecular formula C17H16N4O2 B13788016 1H-Pyrrole-3-carboxylic acid, 5-(2-amino-4-pyrimidinyl)-2-(2,3-dimethylphenyl)-

1H-Pyrrole-3-carboxylic acid, 5-(2-amino-4-pyrimidinyl)-2-(2,3-dimethylphenyl)-

Cat. No.: B13788016
M. Wt: 308.33 g/mol
InChI Key: XDCGYGIVCWGIAZ-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxylic acid,5-(2-amino-4-pyrimidinyl)-2-(2,3-dimethylphenyl)- is a complex organic compound with a unique structure that combines a pyrrole ring, a pyrimidine ring, and a dimethylphenyl group

Preparation Methods

The synthesis of 1H-Pyrrole-3-carboxylic acid,5-(2-amino-4-pyrimidinyl)-2-(2,3-dimethylphenyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the carboxylic acid group. The pyrimidine ring is then synthesized separately and coupled with the pyrrole derivative. The final step involves the introduction of the dimethylphenyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as catalytic reactions and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1H-Pyrrole-3-carboxylic acid,5-(2-amino-4-pyrimidinyl)-2-(2,3-dimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

1H-Pyrrole-3-carboxylic acid,5-(2-amino-4-pyrimidinyl)-2-(2,3-dimethylphenyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylic acid,5-(2-amino-4-pyrimidinyl)-2-(2,3-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

1H-Pyrrole-3-carboxylic acid,5-(2-amino-4-pyrimidinyl)-2-(2,3-dimethylphenyl)- can be compared with other similar compounds, such as:

    Pyrrole derivatives: These compounds share the pyrrole ring structure but differ in their functional groups and substituents.

    Pyrimidine derivatives: These compounds contain the pyrimidine ring and may have different substituents, leading to variations in their chemical and biological properties.

    Dimethylphenyl derivatives: These compounds have the dimethylphenyl group but differ in their core structures and functional groups.

The uniqueness of 1H-Pyrrole-3-carboxylic acid,5-(2-amino-4-pyrimidinyl)-2-(2,3-dimethylphenyl)- lies in its combination of these three distinct structural elements, which confer unique chemical and biological properties.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

5-(2-aminopyrimidin-4-yl)-2-(2,3-dimethylphenyl)-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C17H16N4O2/c1-9-4-3-5-11(10(9)2)15-12(16(22)23)8-14(20-15)13-6-7-19-17(18)21-13/h3-8,20H,1-2H3,(H,22,23)(H2,18,19,21)

InChI Key

XDCGYGIVCWGIAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=C(N2)C3=NC(=NC=C3)N)C(=O)O)C

Origin of Product

United States

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